molecular formula C24H19FN2O2S B11318909 N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide

N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11318909
M. Wt: 418.5 g/mol
InChI Key: YSDNLRURVJORAM-UHFFFAOYSA-N
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Description

N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, pyridinyl, and thiophene carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and pyridinyl derivatives, such as:

  • 4-[(2-Fluorophenyl)methoxy]benzoic acid
  • N-(Pyridin-2-yl)thiophene-2-carboxamide

Uniqueness

What sets N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H19FN2O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C24H19FN2O2S/c25-21-7-2-1-6-19(21)17-29-20-12-10-18(11-13-20)16-27(23-9-3-4-14-26-23)24(28)22-8-5-15-30-22/h1-15H,16-17H2

InChI Key

YSDNLRURVJORAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CS4)F

Origin of Product

United States

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